Bienvenue dans la boutique en ligne BenchChem!

7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole

Regioisomerism Crystal engineering Protein–ligand docking

7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole (CAS 736962-63-3) is a heterocyclic small molecule with the molecular formula C20H15N3 and a molecular weight of 297.4 g/mol, belonging to the pyrazolo[3,4-a]carbazole class. This tetracyclic scaffold features a fused pyrazole–carbazole core with a phenyl substituent at the 3-position and a methyl group at the 7-position, distinguishing it from other regioisomeric and substitution variants within the same chemical family.

Molecular Formula C20H15N3
Molecular Weight 297.361
CAS No. 736962-63-3
Cat. No. B2399162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole
CAS736962-63-3
Molecular FormulaC20H15N3
Molecular Weight297.361
Structural Identifiers
SMILESCC1=CC2=C3C=CC4=C(NNC4=C3N=C2C=C1)C5=CC=CC=C5
InChIInChI=1S/C20H15N3/c1-12-7-10-17-16(11-12)14-8-9-15-18(13-5-3-2-4-6-13)22-23-20(15)19(14)21-17/h2-11,22-23H,1H3
InChIKeyODPZWNJBOAZTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole (CAS 736962-63-3): Core Structural Identity and Procurement Baseline


7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole (CAS 736962-63-3) is a heterocyclic small molecule with the molecular formula C20H15N3 and a molecular weight of 297.4 g/mol, belonging to the pyrazolo[3,4-a]carbazole class . This tetracyclic scaffold features a fused pyrazole–carbazole core with a phenyl substituent at the 3-position and a methyl group at the 7-position, distinguishing it from other regioisomeric and substitution variants within the same chemical family [1]. The compound has been catalogued in screening libraries targeting protein–protein interactions, most notably the RMI–FANCM (MM2) interface relevant to Fanconi anemia DNA repair pathways .

Why Generic Substitution of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole (CAS 736962-63-3) Fails: Regioisomer-Dependent Target Engagement


Within the pyrazolo[3,4-a]carbazole class, the position of the phenyl substituent on the pyrazole ring is a critical determinant of both three-dimensional conformation and biological target engagement. The 3-phenyl regioisomer (CAS 736962-63-3) and the 1-phenyl regioisomer (characterized crystallographically, CCDC 956766) differ fundamentally in the dihedral angle between the phenyl ring and the pyrazole core — 44.62(9)° in the 1-phenyl variant versus a distinct geometry in the 3-phenyl variant that alters π-stacking capacity and hydrogen-bonding network topology [1]. These conformational differences translate into divergent protein–ligand interaction profiles; substituting one regioisomer for the other without experimental validation risks loss of target binding or introduction of off-target activity. Furthermore, the target compound has been specifically screened in the RMI–FANCM (MM2) protein–protein interaction assay, a defined biochemical context that analogs lacking this screening provenance cannot claim .

Measurable Differentiation of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole (CAS 736962-63-3): Quantitative Evidence Against Comparators


Regioisomeric Identity: 3-Phenyl vs. 1-Phenyl Substitution Defines Conformational and Interaction Divergence

The target compound bears the phenyl ring at the pyrazole 3-position, in direct contrast to the crystallographically characterized 1-phenyl regioisomer (CCDC 956766). In the 1-phenyl regioisomer, the phenyl–pyrazole dihedral angle is 44.62(9)°, and the pyrrole ring makes dihedral angles of 3.17(8)/4.10(9)° and 7.20(9)° with the fused benzene and pyrazole rings, respectively [1]. Relocating the phenyl group from position 1 to position 3 fundamentally alters the molecular electrostatic potential surface and the orientation of the phenyl π-system relative to the carbazole plane, directly impacting π–π stacking geometry — in the 1-phenyl crystal, centroid–centroid distances range from 3.6864(11) to 3.9802(11) Å [1]. The 3-phenyl isomer is predicted to exhibit altered intermolecular interaction patterns, making it non-interchangeable with the 1-phenyl analog in any structure-based design campaign.

Regioisomerism Crystal engineering Protein–ligand docking

HCV Entry Inhibition: Class-Level Evidence Anchor in Pyrazolo[3,4-a]carbazole Patent Space

Substituted pyrazolo[3,4-a]carbazoles are claimed as hepatitis C virus (HCV) entry inhibitors in US Patent 9,340,548 (Boehringer Ingelheim), with activity measured via an HCV pseudo-particle/luciferase assay [1]. The generic Markush structure encompasses the 3-phenyl-7-methyl substitution pattern present in the target compound. While specific EC50 or IC50 values for CAS 736962-63-3 are not disclosed in the patent examples, related analogs within the same scaffold class have demonstrated HCV entry inhibition. This positions the target compound within a validated antiviral pharmacophore space, distinct from pyrazolo[3,4-a]carbazole derivatives explored primarily for kinase inhibition (e.g., Pim kinase inhibitors based on the 3,6-dihydropyrazolo[3,4-c]carbazole scaffold) [2]. This differential therapeutic alignment — antiviral entry inhibition versus kinase inhibition — provides a program-level selection criterion.

HCV entry inhibitor Antiviral Pyrazolocarbazole

RMI–FANCM (MM2) Protein–Protein Interaction Screening: A Defined Biochemical Profiling Anchor Absent from Unrelated Carbazole Analogs

CAS 736962-63-3 has been specifically profiled in a high-throughput screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction (Source ID: 11908, External ID: RMI-FANCM-MM2) . This interaction is critical for the Fanconi anemia DNA repair pathway, and inhibitors that block FANCM/RMI complex formation are being pursued as chemotherapeutic sensitizers [1]. The screening provenance provides a defined biochemical context that distinguishes this compound from generic pyrazolo[3,4-a]carbazole analogs that lack this specific profiling. While quantitative IC50 or Kd values from this screen are not publicly disclosed, the compound's inclusion in this target-specific assay establishes a documented experimental anchor that unprofiled comparators cannot claim.

Fanconi anemia DNA repair Protein–protein interaction inhibitor

Physicochemical Differentiation: Molecular Weight and H-Bond Donor/Acceptor Profile vs. Common Pyrazolocarbazole Scaffolds

The target compound (C20H15N3, MW 297.4 g/mol, 1 H-bond donor, 3 H-bond acceptors) occupies a distinct physicochemical space compared to closely related pyrazolocarbazole scaffolds. The fully unsaturated 1,10-dihydro core — as opposed to the 1,2,4,5-tetrahydro or 3,6-dihydro variants — yields a planar, conjugated tetracyclic system with different lipophilicity and electronic properties. For context, 7-methyl-1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole (CID 5389109) has been tested in a human PMI assay with an IC50 of 43,400 nM [1], while 1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole analogs have shown Aurora kinase inhibitory activity (IC50 = 300 nM for the unsubstituted core) [2]. The target compound's distinct oxidation state and substitution pattern place it outside the activity profile of these saturated analogs, supporting its independent evaluation.

Physicochemical properties Drug-likeness Library design

Recommended Application Scenarios for 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole (CAS 736962-63-3) Based on Quantitative Evidence


HCV Entry Inhibitor Lead Identification and Structure–Activity Relationship (SAR) Expansion

The compound's structural alignment with the pyrazolo[3,4-a]carbazole scaffold claimed in US Patent 9,340,548 for HCV entry inhibition makes it a relevant candidate for antiviral SAR campaigns [1]. Researchers pursuing inhibitors of HCV entry via the pseudo-particle/luciferase assay pathway can use this 3-phenyl-7-methyl substituted analog to probe the contribution of phenyl position and methyl substitution to antiviral potency, differentiating it from the more extensively studied Pim kinase-targeting [3,4-c] and [4,3-c] regioisomers [2].

Chemical Probe Development for the Fanconi Anemia DNA Repair Pathway (RMI–FANCM Interface)

With documented screening provenance in the RMI–FANCM (MM2) protein–protein interaction assay [1], this compound serves as a starting point for developing chemical probes to dissect the FANCM–RMI interface. The assay context — a fluorescence polarization high-throughput screen validated for identifying inhibitors that disrupt this DNA repair complex [2] — provides a defined experimental framework for hit confirmation, selectivity profiling, and subsequent medicinal chemistry optimization.

Regioisomer-Controlled Crystallographic and Computational Docking Studies

The well-characterized crystal structure of the 1-phenyl regioisomer (CCDC 956766), which exhibits a phenyl–pyrazole dihedral angle of 44.62(9)° and a three-dimensional π-stacking network with centroid–centroid distances of 3.6864(11)–3.9802(11) Å [1], provides a direct structural comparator. Procuring the 3-phenyl regioisomer enables paired crystallographic and computational studies to quantify how phenyl positional isomerism affects molecular conformation, intermolecular interactions, and protein–ligand docking poses — a fundamental question in regioisomer-dependent drug design.

Screening Library Diversification with Defined Physicochemical Distinction

With a molecular weight of 297.4 g/mol, 1 H-bond donor, and a planar 1,10-dihydro core, this compound occupies a distinct region of physicochemical space relative to the more saturated tetrahydro-pyrazolocarbazole analogs (e.g., 7-methyl-1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole, IC50 = 43,400 nM in human PMI assay) [1] and the Aurora kinase-targeting tetrahydropyrazolo[3,4-a]carbazole core (IC50 = 300 nM) [2]. Procurement for screening library enrichment ensures coverage of an underexplored chemical subspace within the pyrazolocarbazole family, reducing redundancy with existing saturated analogs.

Quote Request

Request a Quote for 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.